

The Discovery and Identification of C30-Ceramide: A Technical Guide

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Compound of Interest

Compound Name: C30-Ceramide

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Introduction

Ceramides, a class of sphingolipids, are integral components of cellular membranes and play critical roles in a variety of cellular processes, including the regulation of cell growth, differentiation, and apoptosis.[1][2] Among the diverse species of ceramides, **C30-ceramide**, an ultra-long-chain ceramide (ULC-Cer), has emerged as a key molecule in the formation and maintenance of the skin's permeability barrier. This technical guide provides an in-depth overview of the discovery, identification, and core functions of **C30-ceramide**, with a focus on its biosynthesis, analytical quantification, and established biological roles.

Data Presentation: Quantitative Analysis of Ceramide Levels

The quantification of specific ceramide species is crucial for understanding their physiological and pathological roles. Alterations in ceramide profiles, particularly in the stratum corneum, are associated with various skin conditions characterized by impaired barrier function, such as atopic dermatitis.

Table 1: Ceramide Composition in Healthy vs. Atopic Dermatitis (AD) Stratum Corneum

Ceramide Species Category	Healthy Control (Relative Abundance %)	Atopic Dermatitis (Non-lesional) (Relative Abundance %)	Key Findings	Reference
Total Ceramides	Not significantly different	Not significantly different	Overall ceramide quantity may not differ, but composition is altered.	[3]
EO Ceramides (Long-chain)	Higher	Lower (p = 0.024)	A decrease in long-chain ceramides is a hallmark of AD.	[3]
C34 Ceramides (Short-chain)	Lower	Higher (p = 0.025)	An increase in shorter-chain ceramides is observed in AD.	[3]

Table 2: General Ceramide Levels in Human Stratum Corneum

Ceramide Class	Relative Abundance (%) in Healthy Human Stratum Corneum
Phytosphingosine-type	34.7
6-hydroxy sphingosine-type	45.4
Sphingosine-type	~10

Note: Specific quantitative values for **C30-ceramide** are often grouped with other ultra-long-chain ceramides in literature. The data presented reflects broader categories that include **C30-ceramide**.

Experimental Protocols

Accurate identification and quantification of **C30-ceramide** necessitate robust experimental protocols. The following sections detail the methodologies for lipid extraction and analysis.

Protocol 1: Total Lipid Extraction using the Bligh and Dyer Method

This method is a standard procedure for the extraction of total lipids from biological samples.

Materials:

- Chloroform (CHCl₃)
- Methanol (MeOH)
- Deionized water (dH₂O)
- Phosphate-buffered saline (PBS)
- Vortex mixer
- Centrifuge
- Glass centrifuge tubes
- Pasteur pipettes

Procedure for Cell Cultures:

- Wash cultured cells with cold PBS.
- Add a 2:0.8 solution of Methanol:H₂O and scrape the cells into the buffer.
- Transfer the cell suspension to a glass tube.
- Add 1 volume of Chloroform. Vortex for 30 seconds and allow the phases to separate. Centrifugation at low speed can aid separation.
- Collect the lower organic phase.

- To the remaining upper phase, add another volume of Chloroform and re-extract.
- Combine the lower organic phases.
- Wash the combined organic phase by adding 3 volumes of the Methanol:H₂O solution, vortexing, and allowing phases to separate.
- Collect the lower chloroform phase, which contains the lipids.
- Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
- Store the dried lipid extract under vacuum until analysis.

Procedure for Tissue Samples:

- Homogenize the tissue sample in a mixture of chloroform and methanol (typically 1:2 v/v).
- Add chloroform and water to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water), creating a two-phase system.
- Vortex the mixture thoroughly.
- Centrifuge to separate the phases.
- Carefully collect the lower organic phase containing the lipids using a Pasteur pipette.
- The extracted lipids can then be dried down for further analysis.

Protocol 2: Quantification of C30-Ceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of individual ceramide species.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system

- Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

Materials:

- C18 reversed-phase column
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40 v/v) with 0.1% formic acid
- Ceramide standards (including a **C30-ceramide** standard and an appropriate internal standard, e.g., a deuterated ceramide)

Procedure:

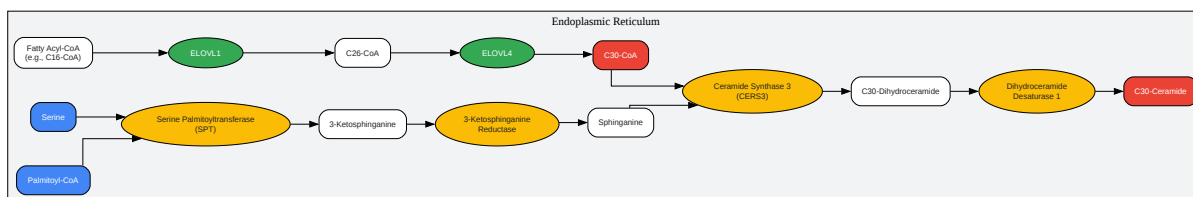
- Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent, typically the initial mobile phase composition.
- Chromatographic Separation:
 - Inject the sample onto the C18 column.
 - Elute the ceramides using a gradient of Mobile Phase A and B. A typical gradient might start with a higher percentage of A and gradually increase the percentage of B to elute the more hydrophobic, longer-chain ceramides like **C30-ceramide**.
 - The flow rate is typically in the range of 0.2-0.5 mL/min.
- Mass Spectrometric Detection:
 - Ionize the eluted ceramides using positive ion mode ESI.
 - Perform Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for **C30-ceramide** and the internal standard. For ceramides, a common product ion at m/z 264 is often monitored, which results from the loss of the fatty acyl chain.
- Quantification:

- Generate a standard curve using known concentrations of the **C30-ceramide** standard.
- Calculate the concentration of **C30-ceramide** in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

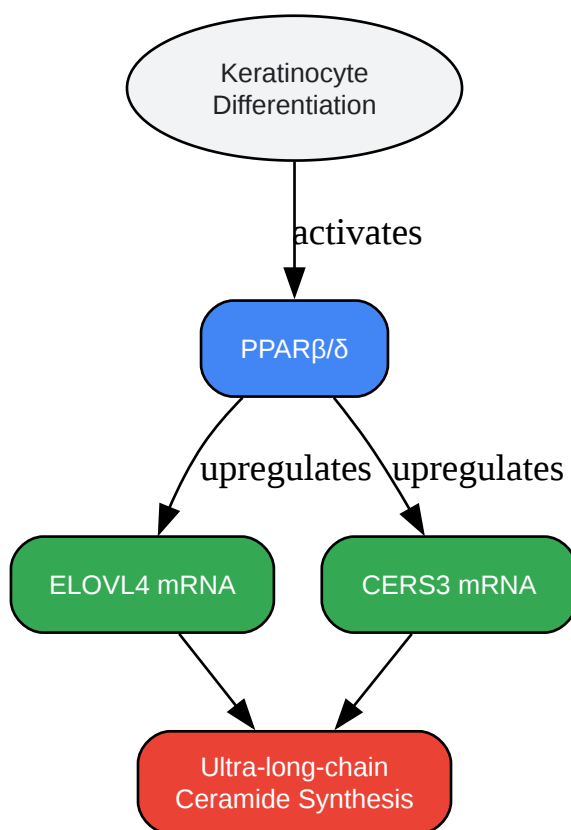
The biosynthesis of **C30-ceramide** is a well-defined pathway crucial for the formation of the epidermal barrier.



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Caption: De novo synthesis pathway of **C30-Ceramide** in the endoplasmic reticulum.

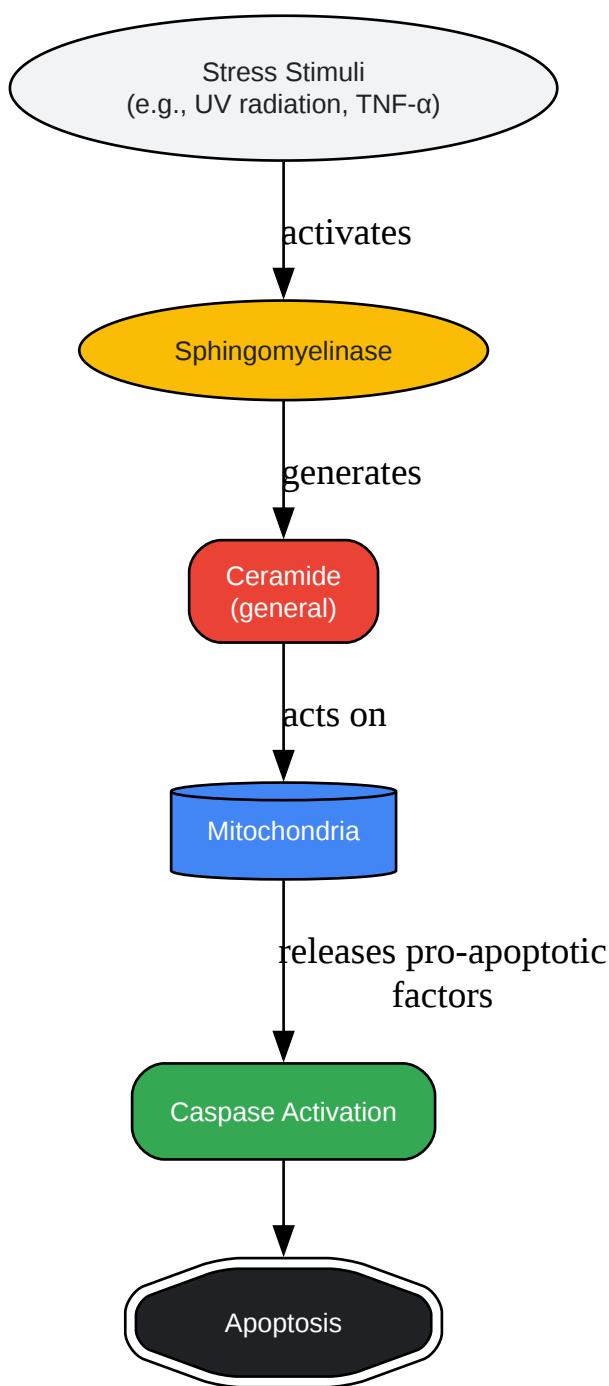
The expression of the key enzymes in **C30-ceramide** synthesis, ELOVL4 and CERS3, is regulated by transcription factors, particularly during keratinocyte differentiation.



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Caption: Transcriptional regulation of ELOVL4 and CERS3 during keratinocyte differentiation.

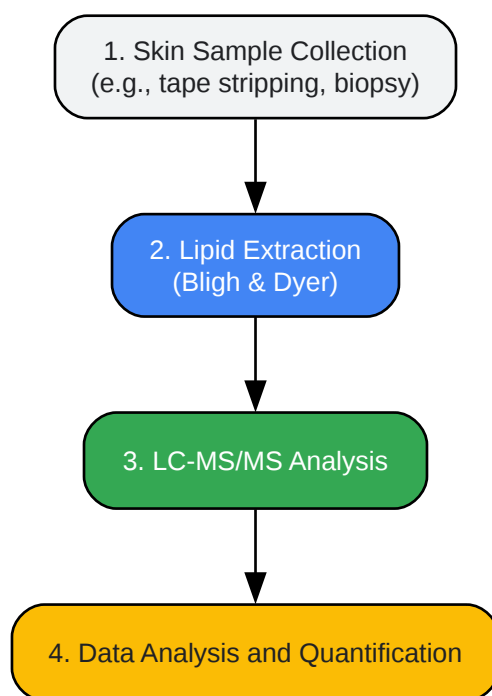
While a specific signaling pathway initiated by **C30-ceramide** is not well-defined, ceramides, in general, are known to play a role in apoptosis.



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Caption: Generalized ceramide-mediated apoptosis pathway.

The experimental workflow for the analysis of **C30-ceramide** from skin samples typically involves several key steps.



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Caption: Experimental workflow for **C30-Ceramide** analysis from skin samples.

Conclusion

C30-ceramide is a vital ultra-long-chain lipid, indispensable for the structural integrity and barrier function of the epidermis. Its biosynthesis is tightly regulated, particularly during keratinocyte differentiation, by the concerted action of ELOVL4 and CERS3. While robust methods for the identification and quantification of **C30-ceramide** are well-established, particularly utilizing LC-MS/MS, its role as a direct signaling molecule in pathways such as apoptosis is less clear and appears to be encompassed by the general activities of the broader ceramide class. Further research is warranted to elucidate any unique signaling functions of **C30-ceramide** that are distinct from its structural role and the recognized pro-apoptotic functions of other ceramide species. This guide provides a foundational understanding for researchers and professionals in drug development aiming to explore the multifaceted roles of **C30-ceramide** in skin health and disease.

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